molecular formula C16H11BrN2O3 B12854177 [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 561027-72-3

[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No.: B12854177
CAS No.: 561027-72-3
M. Wt: 359.17 g/mol
InChI Key: JDXXZGUTEZEIKQ-UHFFFAOYSA-N
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Description

[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a complex organic compound that combines an indole moiety with a bromopyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the reaction of 1H-indole-3-carbaldehyde with 5-bromopyridine-3-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include mild temperatures and the use of green chemistry principles to minimize environmental impact .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as spray drying or electrochemical synthesis. These methods are designed to produce high yields with minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate apart is its unique combination of an indole and a bromopyridine carboxylate group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

CAS No.

561027-72-3

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C16H11BrN2O3/c17-11-5-10(6-18-7-11)16(21)22-9-15(20)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9H2

InChI Key

JDXXZGUTEZEIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)COC(=O)C3=CC(=CN=C3)Br

solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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